3-{[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide
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Overview
Description
3-{[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide is a compound belonging to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 of the ring. This specific compound is characterized by its unique structure, which includes two pyrazole rings connected by a methylamino group. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide typically involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines. The reaction is catalyzed by iodine, which facilitates the formation of the pyrazole structure . Another method involves the cyclocondensation of 5-amino-1,3-dimethylpyrazole with ethyl acetoacetate to form tetrahydropyrazolopyridine derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclocondensation reactions under controlled conditions. The use of metal- and solvent-free conditions can simplify the process and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-{[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole rings.
Substitution: Substitution reactions can introduce new functional groups into the pyrazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce halogen atoms into the pyrazole rings .
Scientific Research Applications
3-{[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 3-{[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 1,3-dimethyl-1H-pyrazole-5-carboxamide
- 1-methyl-1H-pyrazole-5-carboxamide
- 1,4-dimethyl-1H-pyrazole-5-carboxamide
Uniqueness
3-{[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide is unique due to its dual pyrazole ring structure connected by a methylamino group. This structure imparts distinct chemical and biological properties, making it a valuable compound in various fields of research .
Properties
Molecular Formula |
C11H16N6O |
---|---|
Molecular Weight |
248.28 g/mol |
IUPAC Name |
5-[(2,4-dimethylpyrazol-3-yl)methylamino]-2-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C11H16N6O/c1-7-5-14-16(2)9(7)6-13-10-4-8(11(12)18)17(3)15-10/h4-5H,6H2,1-3H3,(H2,12,18)(H,13,15) |
InChI Key |
KSKYFQJOMFFIBP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1)C)CNC2=NN(C(=C2)C(=O)N)C |
Origin of Product |
United States |
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